3,4-Difluoro-4'-(methylthio)benzophenone
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Overview
Description
3,4-Difluoro-4’-(methylthio)benzophenone is an organic compound with the molecular formula C₁₄H₁₀F₂OS and a molecular weight of 264.29 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-(methylthio)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(methylthio)phenylmagnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 3,4-Difluoro-4’-(methylthio)benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-(methylthio)benzophenone undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-4’-(methylthio)benzophenone is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-(methylthio)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects . The pathways involved in these interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4’-Methylthio-4-chlorobenzophenone: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
3,4-Dichloro-4’-(methylthio)benzophenone: Substitutes chlorine for fluorine, affecting its reactivity and applications.
Uniqueness
3,4-Difluoro-4’-(methylthio)benzophenone is unique due to the presence of both fluorine and methylthio groups, which impart distinct electronic and steric properties. These features make it particularly valuable in research settings where specific interactions and reactivity are required .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGNMYXPCWKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374271 |
Source
|
Record name | 3,4-Difluoro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197439-06-8 |
Source
|
Record name | 3,4-Difluoro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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